Cas no 101287-03-0 (ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate)

ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate Chemical and Physical Properties
Names and Identifiers
-
- 101287-03-0
- EN300-840740
- ethyl 3-amino-2-[(naphthalen-1-yl)methyl]propanoate
- SCHEMBL10521460
- ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate
-
- MDL: MFCD12642289
- Inchi: 1S/C16H19NO2/c1-2-19-16(18)14(11-17)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-9,14H,2,10-11,17H2,1H3
- InChI Key: PDSISKAQLLLSOL-UHFFFAOYSA-N
- SMILES: O(CC)C(C(CN)CC1C=CC=C2C=CC=CC=12)=O
Computed Properties
- Exact Mass: 257.141578849g/mol
- Monoisotopic Mass: 257.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 52.3Ų
ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840740-0.05g |
ethyl 3-amino-2-[(naphthalen-1-yl)methyl]propanoate |
101287-03-0 | 95.0% | 0.05g |
$348.0 | 2025-03-21 | |
Enamine | EN300-840740-1g |
ethyl 3-amino-2-[(naphthalen-1-yl)methyl]propanoate |
101287-03-0 | 1g |
$414.0 | 2023-09-02 | ||
Enamine | EN300-840740-10.0g |
ethyl 3-amino-2-[(naphthalen-1-yl)methyl]propanoate |
101287-03-0 | 95.0% | 10.0g |
$1778.0 | 2025-03-21 | |
Enamine | EN300-840740-0.5g |
ethyl 3-amino-2-[(naphthalen-1-yl)methyl]propanoate |
101287-03-0 | 95.0% | 0.5g |
$397.0 | 2025-03-21 | |
Enamine | EN300-840740-2.5g |
ethyl 3-amino-2-[(naphthalen-1-yl)methyl]propanoate |
101287-03-0 | 95.0% | 2.5g |
$810.0 | 2025-03-21 | |
Enamine | EN300-840740-0.1g |
ethyl 3-amino-2-[(naphthalen-1-yl)methyl]propanoate |
101287-03-0 | 95.0% | 0.1g |
$364.0 | 2025-03-21 | |
Enamine | EN300-840740-0.25g |
ethyl 3-amino-2-[(naphthalen-1-yl)methyl]propanoate |
101287-03-0 | 95.0% | 0.25g |
$381.0 | 2025-03-21 | |
Enamine | EN300-840740-5.0g |
ethyl 3-amino-2-[(naphthalen-1-yl)methyl]propanoate |
101287-03-0 | 95.0% | 5.0g |
$1199.0 | 2025-03-21 | |
Enamine | EN300-840740-1.0g |
ethyl 3-amino-2-[(naphthalen-1-yl)methyl]propanoate |
101287-03-0 | 95.0% | 1.0g |
$414.0 | 2025-03-21 | |
Enamine | EN300-840740-10g |
ethyl 3-amino-2-[(naphthalen-1-yl)methyl]propanoate |
101287-03-0 | 10g |
$1778.0 | 2023-09-02 |
ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate Related Literature
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
4. Book reviews
Additional information on ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate
Ethyl 3-Amino-2-(Naphthalen-1-Yl)methylpropanoate: A Comprehensive Overview
Ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate, identified by the CAS number 101287-03-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure, has garnered attention due to its potential applications in drug development, polymer synthesis, and advanced materials. The molecule's structure features a naphthalene ring system, an amino group, and an ester functional group, making it versatile for various chemical reactions and modifications.
The naphthalene moiety in ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate contributes to its aromatic stability and electronic properties. Recent studies have highlighted the importance of such aromatic systems in enhancing the compound's reactivity and selectivity in organic synthesis. The amino group attached to the propanoate backbone introduces nucleophilic character, enabling the compound to participate in a wide range of reactions, including nucleophilic substitutions and additions. This functional group also plays a crucial role in bioavailability and pharmacokinetics when applied in drug design.
The ester group in ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate is another key feature that influences its chemical behavior. Ester functionalities are known for their ability to undergo hydrolysis under specific conditions, which can be exploited in controlled-release drug delivery systems. Recent advancements in green chemistry have also explored the use of such esters as biodegradable components in sustainable materials.
From a synthetic perspective, ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate can be prepared through a variety of methods, including nucleophilic aromatic substitution and Michael addition reactions. These methods have been optimized in recent studies to improve yield and purity, making the compound more accessible for large-scale applications. The synthesis routes often involve multi-step processes that require precise control over reaction conditions to ensure the desired stereochemistry and regioselectivity.
In terms of applications, ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate has shown promise in the development of novel pharmaceuticals. Its amino group allows for the formation of peptide bonds, making it a valuable building block in medicinal chemistry. Additionally, the compound's naphthalene ring system contributes to its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Recent research has also focused on the use of ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate as a precursor for advanced materials such as polymers and nanoparticles. The ester functionality enables polymerization reactions that can lead to materials with tailored mechanical and thermal properties. Furthermore, the compound's ability to form self-assembled structures has been explored for applications in nanotechnology.
The study of ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate continues to evolve with advancements in computational chemistry and experimental techniques. Computational models have provided insights into the compound's electronic structure and reactivity at a molecular level, while experimental studies have validated these predictions through detailed spectroscopic analysis.
In conclusion, ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate (CAS No. 101287-03-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique combination of functional groups makes it an invaluable tool for researchers working on drug development, material science, and organic synthesis. As ongoing research uncovers new properties and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
101287-03-0 (ethyl 3-amino-2-(naphthalen-1-yl)methylpropanoate) Related Products
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1174132-74-1(3-Bromo-1H-pyrazole)

